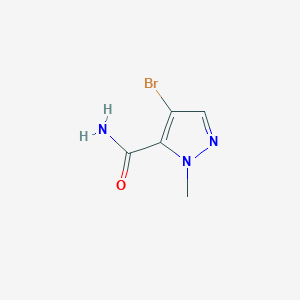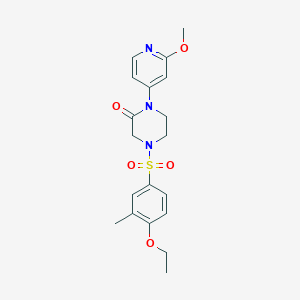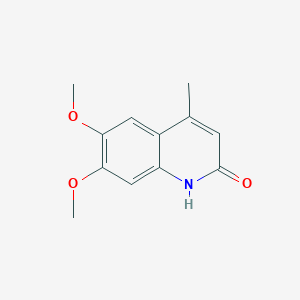
2-Fluoro-6-methylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7FN2 . It has a molecular weight of 126.13 g/mol and is typically available in a solid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 2nd position, a methyl group at the 6th position, and an amine group at the 4th position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that amines, in general, are known to participate in a variety of chemical reactions . For instance, they can undergo acylation and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It’s recommended to be stored in a dark place, under an inert atmosphere . The compound is more lipophilic (logD = 0.664 ± 0.005) and slightly more basic (pKa = 7.46 ± 0.01) compared to similar compounds .Aplicaciones Científicas De Investigación
Environmental Protection
One significant application of amine-functionalized compounds, similar to 2-Fluoro-6-methylpyridin-4-amine, is in environmental protection, particularly in the removal of persistent pollutants like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents, owing to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, offer promising solutions for PFAS control in municipal water and wastewater treatment. The design of next-generation sorbents incorporating such amine functionalities is critical for enhancing PFAS removal efficiency, taking into account the combined effects of interaction mechanisms and sorbent design (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Material Science
In material science, amine-functionalized compounds are utilized in the development of fluorescent chemosensors. Compounds based on structures similar to this compound have been demonstrated to detect various analytes with high selectivity and sensitivity. These applications are crucial in developing new materials for sensing technologies that require precise detection and quantification of specific molecules (Roy, 2021).
Medicinal Chemistry
In the realm of medicinal chemistry, the synthesis and application of compounds like this compound are pivotal. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, which is key in the manufacture of anti-inflammatory and analgesic materials, highlights the importance of such fluoroalkylated intermediates in drug development. This underscores the role of fluoroalkylation in enhancing the pharmacological profile of therapeutic compounds (Qiu, Gu, Zhang, & Xu, 2009).
Analytical Chemistry
In analytical chemistry, the determination of total dissolved free primary amines in seawater showcases the application of amine-functionalized compounds for environmental monitoring. The optimized procedures and artifact correction methods for measuring amines in marine environments are essential for understanding nitrogen cycles and assessing water quality, indicating the relevance of compounds with amine functionalities in environmental analysis (Aminot & Kérouel, 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust or aerosols .
Mecanismo De Acción
Target of Action
Similar compounds like 4-aminopyridine are known to target voltage-gated potassium (kv) channels .
Mode of Action
For instance, 4-aminopyridine binds to exposed Kv channels in demyelinated axons, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .
Biochemical Pathways
The compound might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Based on its potential interaction with kv channels, it might influence the conduction of electrical signals in neurons .
Propiedades
IUPAC Name |
2-fluoro-6-methylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKNUKVUUSYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)

![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)


![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)


![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile](/img/structure/B2995460.png)
